Cas no 97-54-1 (Isoeugenol)

Isoeugenol is a chemical substance with molecular formula of C10H12O2 and molecular weight of 164.12. it is used to prepare essence and vanillin. It can be used to prepare Ylang Ylang, nutmeg and other essential oils; It can also be used to prepare the edible essence with the flavor of Rubus \ peach \ spicy \ clove. It is the raw material of semi synthetic vanillin< Br>
Isoeugenol structure
Isoeugenol structure
Isoeugenol
97-54-1
C10H12O2
164.201083183289
MFCD00009285
34906
853433

Isoeugenol Properties

Names and Identifiers

    • 2-Methoxy-4-(prop-1-en-1-yl)phenol
    • 1-Hydroxy-2-methoxy-4-propen-1-yl benzene
    • 1-hydroxy-2-methoxy-4-propenyl-(cis)benzene
    • 2-Methoxy-4-(1-propenyl) phenol
    • 2-Methoxy-4-propenylphenol
    • 4-Hydroxy-3-methoxy-1-propenylbenzene
    • 4-Propenyl-2-methoxyphenol
    • 4-Propenylguaiacol
    • Isoeugenol
    • Isoeugenol (cis- and trans- mixture)
    • Isoeugenol (Z+E)
    • 3-Methoxy-4-Hydroxyphenylglycol Sulfate
    • 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate potassium salt
    • 4-HYDROXY-3-METHOXYPHENYLGLYCOL SULFATE POTASSIUM SALT
    • 4-HYDROXY-3-METHOXYPHENYLGLYCOL*4-SULFAT E POTASSIUM
    • 4-hydroxy-3-methoxy-phenylglycol4-sulfate
    • 4-hydroxy-3-methoxystilbene
    • Isoeugenol (Mixture of IsoMers)
    • Isoeugenol, mixture of cis
    • MHPG SULFATE POTASSIUM SALT
    • MOPEG SULFATE
    • MOPEG sulfate potassium salt
    • NOREPINEPHRINE METABOLITE-D3 POTASSIUM S
    • trans isomers
    • trans-4-hydroxy-3-methoxystilbene
    • 4-Hydroxy-3-methoxy-1-propenylbenzene (cis- and trans- mixture)
    • Propenylguaiacol (cis- and trans- mixture)
    • (E)-Isoeugenol
    • trans-Isoeugenol
    • trans-p-Propenylquaiacol
    • 4-Hydroxy-3-methoxypropenylbenzene
    • Isoeugenol trans-form
    • Phenol, 2-methoxy-4-propenyl-
    • 1-Hydroxy-2-methoxy-4-propenylbenzene
    • trans-2-Methoxy-4-propenylphenol
    • 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol
    • (E)-2-Methoxy-4-(prop-1-enyl)phenol
    • 2-METHOXY-4-(1-PROPENYL)PHENOL
    • Isoeugenol (I)
    • Phenol, 2-metho
    • 2-Methoxy-4-(1-propen-1-yl)phenol (ACI)
    • Phenol, 2-methoxy-4-(1-propenyl)- (9CI)
    • Phenol, 2-methoxy-4-propenyl- (8CI)
    • 1-(3-Methoxy-4-hydroxyphenyl)-1-propene
    • 3-Methoxy-4-hydroxy-1-propenylbenzene
    • 4-(1-Propenyl) Guaiacol
    • 4-Hydroxy-3-methoxy-β-methylstyrene
    • iso-Eugenol
    • NSC 6769
    • +Expand
    • MFCD00009285
    • BJIOGJUNALELMI-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3
    • OC1C(OC)=CC(C=CC)=CC=1
    • 1909602

Computed Properties

  • 164.08373g/mol
  • 0
  • 2.6
  • 1
  • 2
  • 2
  • 164.08373g/mol
  • 164.08373g/mol
  • 29.5Ų
  • 12
  • 154
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3
  • 0
  • 164.20

Experimental Properties

  • Spice-clove odor
  • When heated to decomposition it emits acrid smoke and fumes.
  • 7.476 centipoise at 20 °C
  • 14681.396 cal/g mole at normal boiling point
  • 30.813 dynes/cm
  • pKa = 9.88 at 25 °C
  • 2.43390
  • 29.46000
  • 5171
  • n20/D 1.575(lit.)
  • 132 °C/10 mmHg(lit.)
  • 27 °C (lit.)
  • <0.01 mmHg ( 20 °C)
  • Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • 2468 | ISOEUGENOL
  • 2000 μg/mL in methanol
  • Not available
  • Stable. Incompatible with strong oxidizing agents.
  • Not available
  • 1.083 g/mL at 25 °C

Isoeugenol Security Information

  • GHS07 GHS07
  • SL7875000
  • 3
  • S26-S36
  • R22; R38
  • Xn Xn
  • NONH for all modes of transport
  • H302,H315,H317,H319,H335
  • P261,P280,P305+P351+P338
  • warning
  • −20°C
  • 22-36/37/38-43
  • Warning
  • Yes
  • LD50 orally in rats: 1560 mg/kg (Jenner)

Isoeugenol Customs Data

  • 2909500000
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Isoeugenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006C74-10g
Isoeugenol
97-54-1 95%
10g
$4.00 2024-04-19
A2B Chem LLC
AC94944-10g
Isoeugenol
97-54-1 95%
10g
$4.00 2024-07-18
Aaron
AR006CFG-10g
Isoeugenol
97-54-1 95%
10g
$4.00 2024-05-20
abcr
AB133232-25 g
Isoeugenol, cis + trans, 97%; .
97-54-1 97%
25g
€54.00 2023-04-04
Ambeed
A921294-10g
2-Methoxy-4-(prop-1-en-1-yl)phenol
97-54-1 95%
10g
$5.0 2024-07-16
ChemScence
CS-0018270-500g
Isoeugenol
97-54-1
500g
$120.0 2022-04-26
DC Chemicals
DCY-147-20 mg
Isoeugenol
97-54-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Enamine
EN300-18429-0.05g
2-methoxy-4-(prop-1-en-1-yl)phenol
97-54-1 93%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D409351-25g
Isoeugenol (mixture of isomers)
97-54-1 97%
25g
$110 2022-09-09
Key Organics Ltd
AS-61702-1MG
2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol
97-54-1 >95%
1mg
£36.00 2023-07-11

Isoeugenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Rhodium trichloride Solvents: Ethanol ;  3 - 5 h, 140 - 145 °C
Reference
Method for preparing vanillin from eugenol extracted from lilac
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium cyanide Catalysts: Nickel sulfate (NiSO4) ,  3,3′,3′′-Phosphinidynetris[benzenesulfonic acid] Solvents: Water
1.2 Reagents: Sodium borohydride Solvents: Water
Reference
Organic ethylene compound isomerization using nickel(0) complexes
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium sulfite Catalysts: Titania ;  16 h, 55 °C
Reference
Preparation method of isoeugenol from eugenol
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium sulfite Catalysts: Iron pentacarbonyl ;  15 min; 3 h, 80 - 85 °C
Reference
Technology for preparation of isoeugenol benzyl ether
Liu, Changxin; Wang, Lei; Xu, Yangwu, Jinan Daxue Xuebao, 2008, 22(1), 63-65

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dichlorohydrotris(triphenylphosphine)iridium
Reference
Comparative studies of homogeneous and heterogeneous catalyses. IV. Hydrogenation and isomerization of olefinic double bonds catalyzed by iridium metal complex and metallic palladium
Takagi, Yuzuru; Kudou, Misa; Murata, Chika; Yada, Satoru; Hiyamizu, Makoto, Kenkyu Kiyo - Nihon Daigaku Bunrigakubu Shizen Kagaku Kenkyusho, 1993, 28, 155-60

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Reference
A novel synthesis of isoeugenol, [ring-(U)-14C]
Immoos, John E. Jr., Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(11-12), 419-424

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide
Reference
Base-catalyzed isomerization of eugenol: solvent-free conditions and microwave activation
Loupy, A.; Le Ngoc Thach, Synthetic Communications, 1993, 23(18), 2571-7

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Rhodium trichloride ;  2 h, 20 °C
Reference
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1-Heptanol ;  rt; rt → 174 °C; 20 h, 174 °C
Reference
Improved isomerization of eugenol
Yang, Limeng; He, Lin; Tan, Xiaofang, Guangdong Huagong, 2013, 40(15),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1-Pentanol ;  reflux
Reference
A novel method for preparation and purification of eugenol and isoeugenol polymers using protected monomers in cationic polymerization
Mojarrad, S. J.; Davaran, S.; Ghasemi, S.; Anzali, S., Ulum-i Daroei, 2008, 14(4),

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Methanol ,  Water ;  20 h, 100 °C
Reference
New selectivities from old catalysts. Occlusion of Grubbs' catalysts in PDMS to change their reactions
Runge, M. Brett; Mwangi, Martin T.; Bowden, Ned B., Journal of Organometallic Chemistry, 2006, 691(24-25), 5278-5288

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Potassium fluoride Solvents: Ethylene glycol
Reference
Potassium fluoride on alumina. A versatile reagent for isomerization of olefins
Radhakrishna, A. S.; Suri, S. K.; Rao, K. R. K. Prasad; Sivaprakash, K.; Singh, B. B., Synthetic Communications, 1990, 20(3), 345-8

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  2 h, rt
Reference
A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate
Bockman, Matthew R.; Angeles, Veronica V.; Martino, Julia M.; Vagadia, Purav P.; Mohan, Ram S., Tetrahedron Letters, 2011, 52(51), 6939-6941

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Aluminum Solvents: Isopropanol ,  Water ;  0.5 h, 200 °C
Reference
Method of forming monomers and furfural from lignocellulose
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 30 °C
Reference
Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis
Chen, Yufen; Fu, Bixia; Xiao, Gezhi; Ko, Liang-Yu; Kao, Tzu-Yu; et al, ACS Food Science & Technology, 2021, 1(3), 382-387

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Reference
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ;  10 min, rt
1.2 18 h, 95 °C
Reference
Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex
Sperni, Laura; Scarso, Alessandro; Strukul, Giorgio, Inorganica Chimica Acta, 2017, , 535-539

Synthetic Circuit 18

Reaction Conditions
1.1 24 h, 30 - 35 °C
Reference
CSJ acting as a versatile highly efficient greener resource for organic transformations
Maity, Himadri Sekhar; Misra, Kaushik; Mahata, Tanushree; Nag, Ahindra, RSC Advances, 2016, 6(29), 24446-24450

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Glycerol ;  10 h, 150 °C
Reference
Synthesis of Chalcone Derivative from Clove Leaf Waste as a Natural Antioxidant
Eden, Willy Tirza; Alighiri, Dante; Wijayati, Nanik; Mursiti, Sri, Pharmaceutical Chemistry Journal, 2021, 55(3), 269-274

Synthetic Circuit 20

Reaction Conditions
Reference
Alkali/alkaline earth ion-exchanged and palladium dispersed MCM-22 zeolite as a potential catalyst for eugenol isomerization and Heck coupling reactions
Sahu, P.; Haripriya, T. V.; Sreenavya, A.; Shanbhag, G. V. ; Augustin, A.; et al, Journal of Chemical Sciences (Berlin, 2020, 132(1),

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Water ;  rt → 100 °C; 2 - 3 h, 100 °C
Reference
Method for preparing vanitrope from sassafras oil
, China, , ,

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Isoeugenol Raw materials

Isoeugenol Preparation Products

Isoeugenol Suppliers

Jiangxi yuanshangcao flavor Co., Ltd.
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HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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ZHANG SHUO
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TANG SI LEI
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TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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JI SHUI XIAN JIAN MIN TIAN RAN XIANG LIAO YOU CHANG
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LI JUN
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Isoeugenol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-54-1)Isoeugenol
A845722
99%
1kg
176.0